1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride

Description

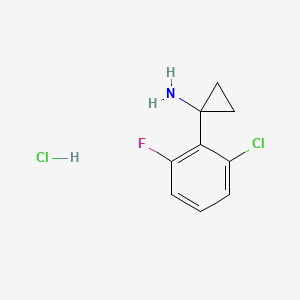

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a halogenated aromatic ring. The compound combines a rigid cyclopropane ring with a 2-chloro-6-fluorophenyl substituent, which influences its electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C9H10Cl2FN |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H |

InChI Key |

GJSWWQLBFCUMJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclopropanation of Fluorinated Aromatic Precursors

This approach involves constructing the cyclopropane ring directly on a chlorofluorophenyl substrate, often starting with a substituted benzene derivative. The general pathway includes:

Preparation of the aromatic precursor:

Starting with 2-chloro-6-fluorobenzene, which is commercially available or synthesized via halogenation of fluorobenzene derivatives.Formation of the cyclopropane ring:

The key step is the cyclopropanation of the aromatic ring, typically using diazomethane derivatives or carbene precursors generated in situ. However, due to safety concerns, modern protocols prefer safer carbene sources such as Simmons–Smith reagents or modified carbenoid reagents.Introduction of the amino group:

The amino functionality is introduced either before or after cyclopropanation, often via nucleophilic substitution or reduction of nitro precursors.

- The patent EP2644590A1 describes a process where the cyclopropane ring is formed by reacting a suitable aryl precursor with diazomethane or its safer equivalents, followed by amino group introduction through reductive amination or nucleophilic substitution.

Route via Chloroacetylation and Cyclopropanation

This method involves multi-step functionalization, beginning with aromatic chlorination and fluorination:

Step 1:

Reacting 2-chloro-6-fluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.Step 2:

The ketone undergoes reduction using a chiral oxazaborolidine catalyst with borane dimethyl sulfide to yield the corresponding alcohol.Step 3:

The alcohol reacts with triethylphosphoacetate under sodium hydride catalysis to form a cyclopropyl ester.Step 4:

The ester is converted into an amide via methyl formate and ammonia, then further transformed into the amino derivative by hydrolysis and chlorination steps.Step 5:

Final conversion to the hydrochloride salt involves reaction with hydrochloric acid.

- Patent WO 01/92200 and WO 08/018822 detail this route, emphasizing safety improvements and process scalability, avoiding hazardous reagents like diazomethane and diphenylphosphoryl azide.

Alternative Synthesis via Difluorocyclopropanation

This pathway focuses on the direct formation of the cyclopropane ring with fluorination:

Starting Material:

Cinnamyl acetate or similar precursors undergo difluorocyclopropanation using sodium chlorodifluoroacetate in refluxing diglyme.Subsequent Steps:

The intermediate alcohol is saponified and subjected to analogous synthetic procedures to introduce the amino group, ultimately forming the target compound.

- The synthesis of gem-difluorinated cyclopropanes is discussed in recent literature, emphasizing the importance of fluorination in modulating biological activity.

Final Conversion to Hydrochloride Salt

The amino group in the cyclopropane derivative is converted into its hydrochloride salt via:

- Reaction with Hydrochloric Acid:

The free amine reacts with gaseous or aqueous HCl to form the hydrochloride salt, which enhances compound stability and solubility for research applications.

Summary of Key Preparation Steps and Data

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the phenyl ring.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Cyclopropane vs.

- Halogenation: Dual chloro-fluoro substitution at the 2- and 6-positions enhances electron-withdrawing effects, which may influence aromatic ring reactivity and intermolecular interactions (e.g., hydrogen bonding) .

- Salt Forms: Hydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases, critical for bioavailability .

Anti-inflammatory Activity

Structural and Crystallographic Insights

- Hydrogen Bonding: The hydrochloride salt forms strong hydrogen bonds via the amine group, as observed in similar compounds (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, ). These interactions influence crystal packing and stability .

- Graph Set Analysis: Cyclopropane rings may participate in unique hydrogen-bonding motifs compared to linear alkyl chains, affecting solubility and polymorphism .

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, also known by its CAS number 1807916-69-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is , with a molecular weight of approximately 222.08 g/mol. Its structure features a cyclopropane ring bonded to a chlorinated and fluorinated phenyl group, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1807916-69-3 |

| Molecular Formula | C9H10ClF N |

| Molecular Weight | 222.08 g/mol |

| IUPAC Name | 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride |

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological effects, primarily through its interaction with neurotransmitter systems. Notably, it has been investigated for its potential as an antidepressant and anxiolytic agent.

- Antidepressant Activity : Research has shown that the compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating depression.

- Anxiolytic Effects : In addition to its antidepressant properties, preliminary studies suggest that it may also possess anxiolytic effects. Behavioral tests indicated reduced anxiety levels in subjects treated with the compound, supporting its role as a candidate for further exploration in anxiety disorders.

- Neuroprotective Properties : Some investigations have suggested that the compound might exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

Case Studies and Research Findings

Several case studies highlight the biological activity of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride:

- Study on Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly improved behavioral outcomes in rodent models of depression when administered over a two-week period. The study noted changes in neurotransmitter levels consistent with antidepressant action.

- Anxiolytic Potential Assessment : Another research article focused on the anxiolytic potential of this compound through the elevated plus maze test. Results indicated that treated animals spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.

Safety and Toxicology

While promising, it is essential to consider safety profiles associated with this compound. Toxicological assessments have indicated that at therapeutic doses, adverse effects are minimal; however, further studies are necessary to establish long-term safety and potential side effects.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a substituted phenyl precursor followed by amine functionalization. Key steps include:

- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Cu or Rh) under controlled pH (6–8) and low temperatures (0–5°C) to minimize side reactions .

- Amine protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to stabilize the amine during halogenation steps .

- Purification : Utilize column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of NaBH₃CN for reductive amination) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Combine multiple techniques for unambiguous confirmation:

- NMR : ¹H NMR (400 MHz, D₂O) shows cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) and aromatic protons (δ 7.1–7.4 ppm). ¹⁹F NMR confirms fluorine substitution at δ -110 ppm .

- Mass spectrometry : High-resolution ESI-MS (m/z calc. 229.05 [M+H⁺], observed 229.04) .

- X-ray crystallography : Resolves the cyclopropane ring geometry and confirms stereochemistry (e.g., C–C bond lengths ~1.51 Å) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Stabilization protocols include:

- Storage : Argon-atmosphere vials at -20°C, desiccated with silica gel .

- Decomposition pathways : Hydrolysis of the cyclopropane ring occurs at pH > 9, monitored via HPLC (retention time shift from 8.2 to 6.5 min) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction systems (e.g., asymmetric catalysis)?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and regioselectivity. For example:

- Cyclopropane strain energy : Calculated at ~27 kcal/mol, influencing ring-opening reactions .

- Docking studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina (binding energy < -8 kcal/mol) .

- Software tools : Gaussian 16 for energy minimization; PyMol for visualizing molecular interactions .

Q. How to resolve contradictory data in biological activity studies (e.g., receptor binding vs. cellular assays)?

- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies:

- Dose-response validation : Use IC₅₀ values across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to confirm target specificity .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated derivatives) that may antagonize primary activity .

- Orthogonal assays : Combine radioligand binding (Ki) with functional cAMP assays to verify receptor modulation .

Q. What experimental design principles optimize the compound’s use in multi-step organic syntheses (e.g., as a chiral building block)?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response surface methodology : Central composite design (CCD) identifies optimal conditions (e.g., 45°C, THF/H₂O 3:1, 5 mol% Pd(OAc)₂) .

- Case study : A 2⁴ factorial design reduced epimerization during peptide coupling from 15% to <2% .

Q. How to address solubility challenges in pharmacological assays without compromising bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.